molecular formula C15H13Cl2FN2O B4772681 N-(4-CHLORO-2-FLUOROPHENYL)-N'-(3-CHLOROPHENETHYL)UREA

N-(4-CHLORO-2-FLUOROPHENYL)-N'-(3-CHLOROPHENETHYL)UREA

Cat. No.: B4772681
M. Wt: 327.2 g/mol
InChI Key: GBBMILHTQQNUBB-UHFFFAOYSA-N
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Description

N-(4-CHLORO-2-FLUOROPHENYL)-N’-(3-CHLOROPHENETHYL)UREA is a synthetic organic compound that belongs to the class of urea derivatives. These compounds are known for their diverse applications in various fields, including pharmaceuticals, agriculture, and materials science. The presence of chloro and fluoro substituents on the phenyl rings can significantly influence the compound’s chemical properties and biological activities.

Properties

IUPAC Name

1-(4-chloro-2-fluorophenyl)-3-[2-(3-chlorophenyl)ethyl]urea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13Cl2FN2O/c16-11-3-1-2-10(8-11)6-7-19-15(21)20-14-5-4-12(17)9-13(14)18/h1-5,8-9H,6-7H2,(H2,19,20,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GBBMILHTQQNUBB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Cl)CCNC(=O)NC2=C(C=C(C=C2)Cl)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13Cl2FN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-CHLORO-2-FLUOROPHENYL)-N’-(3-CHLOROPHENETHYL)UREA typically involves the reaction of 4-chloro-2-fluoroaniline with 3-chlorophenethyl isocyanate. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, under reflux conditions. The reaction mixture is then purified using techniques such as recrystallization or column chromatography to obtain the desired product.

Industrial Production Methods

On an industrial scale, the synthesis may involve more efficient and scalable methods, such as continuous flow reactors. These methods allow for better control over reaction conditions, higher yields, and reduced production costs. The use of automated systems can also enhance the reproducibility and safety of the process.

Chemical Reactions Analysis

Types of Reactions

N-(4-CHLORO-2-FLUOROPHENYL)-N’-(3-CHLOROPHENETHYL)UREA can undergo various chemical reactions, including:

    Substitution Reactions: The chloro and fluoro groups can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.

Common Reagents and Conditions

    Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar solvents like dimethyl sulfoxide (DMSO) can facilitate substitution reactions.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various substituted urea derivatives, while oxidation and reduction reactions can lead to the formation of different functionalized compounds.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Investigating its biological activities, such as antimicrobial or anticancer properties.

    Medicine: Potential use as a pharmaceutical intermediate or active ingredient.

    Industry: Applications in the development of new materials or agrochemicals.

Mechanism of Action

The mechanism of action of N-(4-CHLORO-2-FLUOROPHENYL)-N’-(3-CHLOROPHENETHYL)UREA would depend on its specific biological target. Generally, urea derivatives can interact with various enzymes or receptors, modulating their activity. The presence of chloro and fluoro groups can enhance the compound’s binding affinity and selectivity towards its target.

Comparison with Similar Compounds

Similar Compounds

    N-(4-CHLOROPHENYL)-N’-(3-CHLOROPHENETHYL)UREA: Lacks the fluoro group, which may affect its chemical and biological properties.

    N-(4-FLUOROPHENYL)-N’-(3-CHLOROPHENETHYL)UREA: Lacks the chloro group, leading to different reactivity and activity profiles.

    N-(4-CHLORO-2-FLUOROPHENYL)-N’-(PHENETHYL)UREA: Lacks the chloro group on the phenethyl moiety, which can influence its overall properties.

Uniqueness

The unique combination of chloro and fluoro substituents in N-(4-CHLORO-2-FLUOROPHENYL)-N’-(3-CHLOROPHENETHYL)UREA can result in distinct chemical reactivity and biological activity compared to its analogs. This uniqueness can be leveraged in various applications, making it a valuable compound for research and development.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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N-(4-CHLORO-2-FLUOROPHENYL)-N'-(3-CHLOROPHENETHYL)UREA
Reactant of Route 2
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N-(4-CHLORO-2-FLUOROPHENYL)-N'-(3-CHLOROPHENETHYL)UREA

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